1-(Difluoromethyl)-1H-1,2,4-triazole
Overview
Description
1-(Difluoromethyl)-1H-1,2,4-triazole is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This compound features a triazole ring substituted with a difluoromethyl group, which imparts distinct characteristics such as high polarity and the ability to form hydrogen bonds. These properties make it a valuable component in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-1H-1,2,4-triazole typically involves the introduction of the difluoromethyl group to the triazole ring. One common method is the reaction of triazole with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the desired compound . Industrial production methods often employ metal-based catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted triazole oxides.
Reduction: Reduction reactions can yield triazole derivatives with altered electronic properties.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets through hydrogen bonding and electronic interactions. The difluoromethyl group acts as a hydrogen bond donor, which can influence the binding affinity and specificity of the compound to its targets. This mechanism is crucial in its application in drug design and development .
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-1,2,4-triazole is unique compared to other similar compounds due to its difluoromethyl group. Similar compounds include:
1-(Trifluoromethyl)-1H-1,2,4-triazole: Features a trifluoromethyl group, which imparts different electronic properties.
1-(Methyl)-1H-1,2,4-triazole: Lacks the fluorine atoms, resulting in lower polarity and different reactivity.
1-(Chloromethyl)-1H-1,2,4-triazole: Contains a chloromethyl group, which affects its chemical behavior and applications.
The presence of the difluoromethyl group in this compound makes it particularly valuable for applications requiring high polarity and hydrogen bonding capabilities .
Properties
IUPAC Name |
1-(difluoromethyl)-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3/c4-3(5)8-2-6-1-7-8/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USILYQYHSFLAST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622622 | |
Record name | 1-(Difluoromethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95759-01-6 | |
Record name | 1-(Difluoromethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(difluoromethyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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